1-ethoxy-4-(4-methoxyphenyl)phthalazine
Description
1-Ethoxy-4-(4-methoxyphenyl)phthalazine is a phthalazine derivative featuring an ethoxy group at the 1-position and a 4-methoxyphenyl substituent at the 4-position. Phthalazine derivatives are heterocyclic compounds with a fused benzene and pyridazine ring system. They are extensively studied for their diverse pharmacological activities, including anticancer, anticonvulsant, and anti-inflammatory properties .
Properties
IUPAC Name |
1-ethoxy-4-(4-methoxyphenyl)phthalazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-3-21-17-15-7-5-4-6-14(15)16(18-19-17)12-8-10-13(20-2)11-9-12/h4-11H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMEBTMXCVSXICY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=C(C2=CC=CC=C21)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethoxy-4-(4-methoxyphenyl)phthalazine typically involves the reaction of phthalic anhydride with hydrazine to form phthalazine. This intermediate is then subjected to further functionalization to introduce the ethoxy and methoxy groups. One common method involves the use of ethyl iodide and sodium methoxide in a nucleophilic substitution reaction to achieve the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction conditions. The use of catalysts and optimized reaction parameters helps in achieving high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-ethoxy-4-(4-methoxyphenyl)phthalazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding phthalazinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced phthalazine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the phthalazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Ethyl iodide and sodium methoxide in ethanol.
Major Products Formed
The major products formed from these reactions include phthalazinone derivatives, reduced phthalazine derivatives, and various substituted phthalazines with different functional groups.
Scientific Research Applications
1-ethoxy-4-(4-methoxyphenyl)phthalazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic applications, including as a vasodilator and anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-ethoxy-4-(4-methoxyphenyl)phthalazine involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as phosphodiesterase, leading to increased levels of cyclic AMP and subsequent physiological effects. It can also interact with receptors and ion channels, modulating their activity and resulting in various biological responses.
Comparison with Similar Compounds
Comparison with Similar Phthalazine Derivatives
Structural and Physicochemical Properties
The substituents at the 1- and 4-positions of the phthalazine core significantly influence physicochemical properties such as solubility, lipophilicity, and electronic effects. Below is a comparative analysis with key analogs:
*Calculated based on molecular formula.
Key Observations:
- Ethoxy vs. Chloro Substituents : The ethoxy group in the target compound likely improves metabolic stability compared to chloro derivatives (e.g., 1-chloro-4-(4-methylphenyl)phthalazine), which are prone to nucleophilic substitution .
- Methoxyphenyl vs. Sulfanylmethyl Groups : Methoxyphenyl substituents (electron-donating) may enhance binding to aromatic receptors, while sulfanylmethyl groups (as in Compounds 12 and 13) contribute to anticancer activity through sulfur-mediated interactions .
Anticancer Activity:
- Sulfanylmethyl Derivatives : Compounds 12 and 13 () exhibited superior anticancer activity to cisplatin, attributed to the sulfanylmethyl group’s ability to disrupt cellular redox balance .
Antinociceptive Activity:
- Tetrazole-phthalazine hybrids (e.g., 6-(4-chlorophenoxy)tetrazolo[5,1-a]phthalazine) showed moderate antinociceptive effects, but derivatives with fluorophenyl groups (e.g., 15a-l in ) outperformed morphine in latency tests .
Antioxidant Activity:
- Hydrazinylphthalazine derivatives (e.g., Compound 20 in ) demonstrated potent antioxidant activity, suggesting that electron-rich substituents (e.g., NH₂) enhance radical scavenging .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
